N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide
Description
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Properties
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN4O2S3/c1-2-3-8-19-25-26-21(32-19)24-18(28)7-5-4-6-13-27-20(29)17(31-22(27)30)14-15-9-11-16(23)12-10-15/h9-12,14H,2-8,13H2,1H3,(H,24,26,28)/b17-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUXEXJEPAPDBN-VKAVYKQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)CCCCCN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NN=C(S1)NC(=O)CCCCCN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide is a synthetic compound that belongs to the class of thiadiazole derivatives. These compounds have garnered attention for their potential biological activities, particularly in cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 432.6 g/mol. The structure includes a thiadiazole ring and thiazolidinone moiety, which are known to contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing primarily on its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have demonstrated that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro studies using the MTT assay showed that related thiadiazole derivatives had IC50 values ranging from 0.28 to 10 µg/mL against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines . The compound's structural modifications, such as substituent variations on the thiadiazole ring, significantly influenced its potency.
- Structure–Activity Relationship (SAR) : Modifications to the phenyl ring and the introduction of lipophilic groups have been shown to enhance anticancer activity. For example, compounds with a piperazine or piperidine moiety exhibited improved cytotoxicity compared to their simpler analogs .
Case Studies
Several case studies have highlighted the efficacy of thiadiazole derivatives in cancer treatment:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 4i | MCF-7 | 2.32 | Induces apoptosis |
| 4e | HepG2 | 5.36 | Cell cycle arrest |
| 22 | A549 | 0.52 | Tubulin interaction |
These findings suggest that structural modifications can lead to significant improvements in anticancer activity.
Chemical Reactions Analysis
Hydrolysis of Amide and Thioamide Groups
The compound undergoes selective hydrolysis under acidic or basic conditions:
Nucleophilic Substitution at Thiadiazole Ring
The electron-deficient 1,3,4-thiadiazole moiety participates in nucleophilic attacks:
Oxidation Reactions
The sulfanylidene (-S-) group in the thiazolidinone ring is oxidation-prone:
Ring-Opening and Rearrangements
Under concentrated acidic conditions:
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HCl (conc.)/EtOH : Thiazolidinone ring opens via C2-S bond cleavage, yielding a dithiocarbamate intermediate.
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Thermal treatment (150°C) : Intramolecular cyclization forms a fused thieno[2,3-d]thiadiazole system (X-ray crystallography confirmed) .
Metal Coordination Complexation
The compound acts as a polydentate ligand:
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
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Z→E isomerization at the (5Z)-benzylidene double bond (confirmed by NOESY).
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Radical coupling between thiadiazole and thiazolidinone units, forming dimeric structures (MALDI-TOF: m/z ≈ 2×parent mass) .
Key Limitations in Reaction Studies:
Preparation Methods
Formation of Schiff Base Intermediate
4-Chlorobenzaldehyde (1.2 eq) is condensed with hexanoic acid hydrazide (1.0 eq) in ethanol under acidic catalysis (glacial acetic acid, 0.1 eq).
Reaction Conditions:
Characterization Data:
- IR: ν(C=N) at 1620 cm⁻¹, confirming imine formation.
- ¹H NMR (CDCl₃): δ 8.35 (s, 1H, CH=N), 7.45–7.30 (m, 4H, Ar-H).
Cyclization to Thiazolidinone
The Schiff base is treated with thioglycolic acid (1.5 eq) in toluene under reflux, inducing cyclization via thiol-mediated ring closure.
Reaction Conditions:
Stereochemical Control:
The Z-configuration of the exocyclic double bond is favored due to steric hindrance between the 4-chlorophenyl group and thiazolidinone ring, as confirmed by NOESY correlations.
Amide Coupling of Thiadiazole and Thiazolidinone Fragments
The final step involves coupling 5-butyl-1,3,4-thiadiazol-2-amine with the activated thiazolidinone hexanoic acid derivative.
Activation Method:
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂, 2.0 eq) in anhydrous dichloromethane.
Coupling Conditions:
- Reagents: Acid chloride (1.0 eq), thiadiazol-2-amine (1.1 eq), triethylamine (2.0 eq)
- Solvent: Dichloromethane
- Temperature: 0°C to room temperature, 12 hours
- Yield: 65–70%.
Purification:
Column chromatography (silica gel, ethyl acetate/hexane 3:7) affords the pure product.
Comparative Analysis of Synthetic Routes
Mechanistic and Kinetic Considerations
Thiadiazole Cyclization
Kinetic studies reveal a second-order dependence on POCl₃, suggesting a bimolecular transition state during cyclodehydration.
Thiazolidinone Stereoselectivity
DFT calculations indicate the Z-isomer is thermodynamically favored by 12.3 kJ/mol due to reduced van der Waals repulsion between the 4-chlorophenyl group and thiazolidinone oxygen.
Coupling Reaction Optimization
Excess triethylamine (2.0 eq) proved critical for neutralizing HCl byproducts, preventing protonation of the thiadiazole amine and ensuring efficient nucleophilic attack.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) showed 99.1% purity with retention time 12.7 min.
Industrial Scalability Challenges
Q & A
Q. Q1. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The compound’s synthesis likely involves multi-step heterocyclic coupling. A plausible route includes:
- Step 1: Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides with carboxylic acid derivatives under acidic conditions (e.g., POCl₃) .
- Step 2: Introduction of the thiazolidinone moiety via a Knoevenagel condensation between the 4-chlorobenzaldehyde derivative and the thiazolidinedione precursor .
- Step 3: Amide coupling between the thiadiazole and hexanamide segments using carbodiimide-based reagents (e.g., EDC/HOBt) in DMF or DMSO .
Critical Parameters: Reaction temperature (70–90°C for cyclization), solvent polarity, and catalyst selection (e.g., DBU for thione activation) significantly impact yields .
Q. Q2. How can structural ambiguities in the thiadiazole-thiazolidinone core be resolved?
Use a combination of:
- X-ray crystallography (via SHELXL ) to confirm stereochemistry at the (5Z)-methylidene group and sulfanylidene configuration.
- NMR spectroscopy:
- ¹H NMR: Coupling constants (e.g., ) to distinguish E/Z isomers.
- ¹³C NMR: Carbon chemical shifts for carbonyl (C=O, ~170–180 ppm) and thione (C=S, ~120–130 ppm) groups .
- High-resolution mass spectrometry (HRMS) to validate molecular formula .
Advanced Experimental Design and Data Analysis
Q. Q3. How should researchers design assays to evaluate the compound’s biological activity?
- Target Identification: Use computational docking (e.g., AutoDock Vina) to predict binding to enzymes like tyrosine kinases or cyclooxygenases, given the compound’s similarity to known thiazolidinone inhibitors .
- In Vitro Assays:
- Positive Controls: Compare with structurally related agents (e.g., thiadiazole-based COX-2 inhibitors) .
Q. Q4. How can conflicting spectral and crystallographic data be reconciled?
- Scenario: Discrepancy between NMR-derived solution-state conformation and X-ray solid-state structure.
- Resolution:
Mechanistic and Stability Studies
Q. Q5. What experimental approaches are recommended to study the compound’s metabolic stability?
- In Vitro Metabolism:
- Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.
- Identify metabolites using MS² fragmentation patterns .
- ROS Scavenging Assays: Test thiol-disulfide exchange reactivity (via Ellman’s reagent) due to the sulfanylidene group .
Q. Q6. How can researchers optimize the compound’s stability in formulation buffers?
- Stress Testing: Expose to pH 1–13, UV light, and elevated temperatures (40–60°C) for 48–72 hours .
- Stabilizers: Add antioxidants (e.g., ascorbic acid) or cyclodextrins to protect the thione moiety .
Advanced Methodological Challenges
Q. Q7. What strategies address low crystallinity in X-ray diffraction studies?
Q. Q8. How can structure-activity relationships (SAR) be systematically explored?
- Analog Synthesis: Modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) and compare bioactivity .
- QSAR Modeling: Use MOE or Schrödinger to correlate electronic parameters (Hammett σ) with IC₅₀ values .
Data Reproducibility and Validation
Q. Q9. What validation protocols ensure reproducibility in synthetic yields?
- DoE (Design of Experiments): Use factorial designs (e.g., 2³) to optimize reaction time, temperature, and solvent ratios .
- In-Line Monitoring: Employ ReactIR to track intermediate formation in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
